2-[4-(diethylamino)phenyl]-3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-[4-(DIETHYLAMINO)PHENYL]-3-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIETHYLAMINO)PHENYL]-3-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIETHYLAMINO)PHENYL]-3-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation, but they generally require controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone compounds .
Scientific Research Applications
2-[4-(DIETHYLAMINO)PHENYL]-3-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(DIETHYLAMINO)PHENYL]-3-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Known for its use in photochemistry and as a fluorescent dye.
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: Studied for its potential biological activities and applications in material science.
Uniqueness
2-[4-(DIETHYLAMINO)PHENYL]-3-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE stands out due to its unique chemical structure, which imparts distinct properties and reactivity.
Properties
Molecular Formula |
C29H35N5O |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H35N5O/c1-5-32(6-2)24-17-13-22(14-18-24)21-30-34-28(31-27-12-10-9-11-26(27)29(34)35)23-15-19-25(20-16-23)33(7-3)8-4/h9-21,28,31H,5-8H2,1-4H3/b30-21+ |
InChI Key |
VMTYRNGJZARDGU-MWAVMZGNSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(CC)CC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(CC)CC |
Origin of Product |
United States |
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